molecular formula C28H45N5O7 B14432122 Destruxin A, 2-L-valine- CAS No. 79386-02-0

Destruxin A, 2-L-valine-

Cat. No.: B14432122
CAS No.: 79386-02-0
M. Wt: 563.7 g/mol
InChI Key: QRPSKGICZOQNNG-GDXKHXNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including Destruxin A, 2-L-valine-, typically involves the formation of a 19-membered macrocyclic structure through macrolactamization. This process can be achieved in solution-phase synthesis . The preparation of a combinatorial library based on the structure of destruxins has also been carried out using the split-and-pool method .

Industrial Production Methods: Industrial production of destruxins often involves the cultivation of Metarhizium spp. fungi under controlled conditions to optimize the yield of the desired compound . The extraction and purification processes are then employed to isolate Destruxin A, 2-L-valine- from the fungal culture.

Chemical Reactions Analysis

Types of Reactions: Destruxin A, 2-L-valine- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of Destruxin A, 2-L-valine- include N-methyltransferase, which is involved in the methylation of amino acids within the depsipeptide structure . Reaction conditions often involve specific temperature and pH settings to ensure optimal yields.

Major Products Formed:

Properties

CAS No.

79386-02-0

Molecular Formula

C28H45N5O7

Molecular Weight

563.7 g/mol

IUPAC Name

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1

InChI Key

QRPSKGICZOQNNG-GDXKHXNESA-N

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C

Origin of Product

United States

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